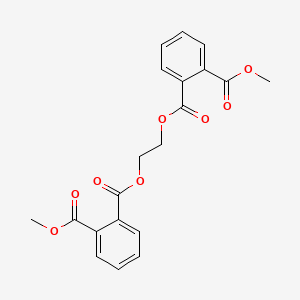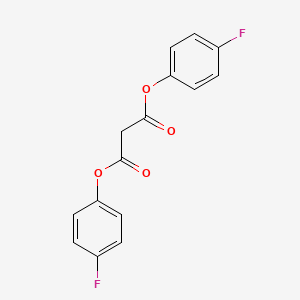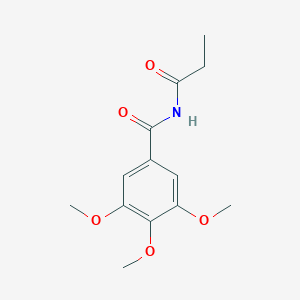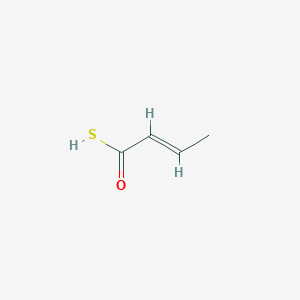
(E)--methylthiopropenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)–methylthiopropenoic acid is an organic compound characterized by the presence of a carboxylic acid group and a methylthio group attached to a propenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)–methylthiopropenoic acid typically involves the reaction of methylthiol with propenoic acid under controlled conditions. One common method is the addition of methylthiol to propenoic acid in the presence of a catalyst such as palladium or platinum. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)–methylthiopropenoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)–methylthiopropenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylthio group can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)–methylthiopropenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (E)–methylthiopropenoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of cell membrane integrity in microorganisms. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylic acid: Similar in structure but lacks the methylthio group.
Cinnamic acid: Contains a phenyl group instead of a methylthio group.
Acrylic acid: Lacks the methylthio group and has a simpler structure.
Uniqueness
(E)–methylthiopropenoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C4H6OS |
|---|---|
Molekulargewicht |
102.16 g/mol |
IUPAC-Name |
(E)-but-2-enethioic S-acid |
InChI |
InChI=1S/C4H6OS/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |
InChI-Schlüssel |
YTTALSLGBLXCOB-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C(=O)S |
Kanonische SMILES |
CC=CC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



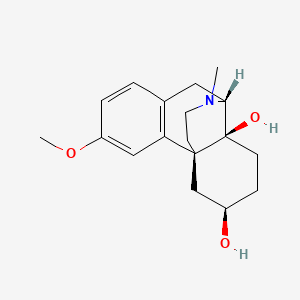
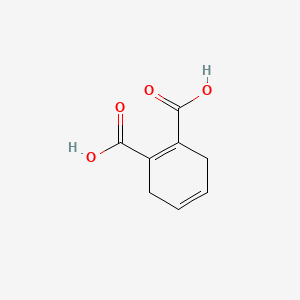
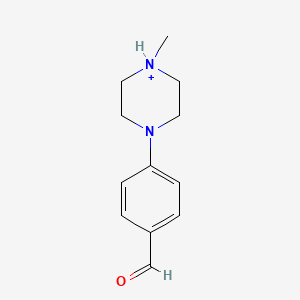
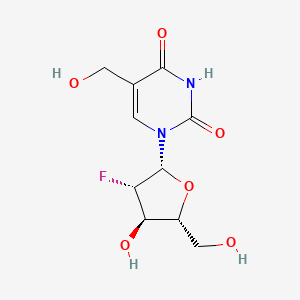
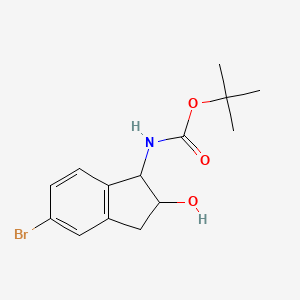

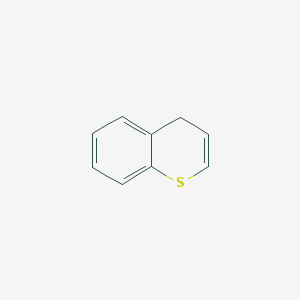
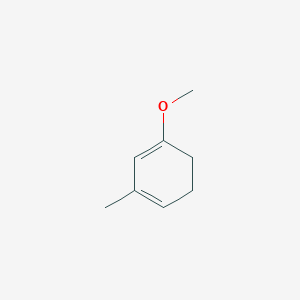
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
